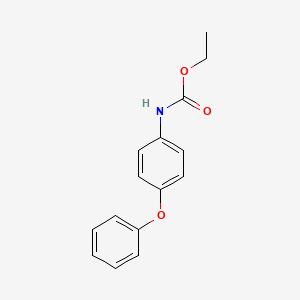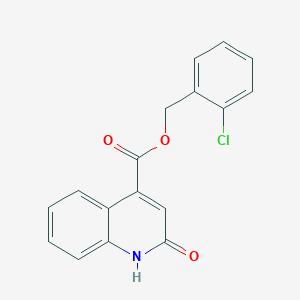
N'-(4-bromo-3-methylphenyl)-N,N-dimethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-bromo-3-methylphenyl)-N,N-dimethylthiourea, also known as Br-MePhenT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of N'-(4-bromo-3-methylphenyl)-N,N-dimethylthiourea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been found to reduce inflammation in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
N'-(4-bromo-3-methylphenyl)-N,N-dimethylthiourea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been optimized to produce high yields. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N'-(4-bromo-3-methylphenyl)-N,N-dimethylthiourea. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to study its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anticancer activity. Additionally, further research could be conducted to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a thiourea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail. This compound has been found to exhibit antitumor activity, improve cognitive function, and reduce inflammation. While it has some limitations, it has several advantages for use in laboratory experiments. There are several future directions for research on this compound, including further investigation of its mechanism of action and potential therapeutic applications.
Synthesis Methods
N'-(4-bromo-3-methylphenyl)-N,N-dimethylthiourea can be synthesized using different methods, including the reaction of 4-bromo-3-methylphenyl isothiocyanate with N,N-dimethylamine, followed by hydrolysis of the resulting thiourea. Another method involves the reaction of 4-bromo-3-methylphenyl isocyanate with N,N-dimethylthiourea. These methods have been optimized to produce high yields of this compound.
Scientific Research Applications
N'-(4-bromo-3-methylphenyl)-N,N-dimethylthiourea has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity, and it has been studied as a potential anticancer agent. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Furthermore, it has been studied as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-1,1-dimethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c1-7-6-8(4-5-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEJKDKKPGXWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)

![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)


![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)

![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)




